Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O3 . It has a molecular weight of 265.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group attached to an azetidine ring, which is further connected to a 3-aminopyridin-2-yl group via an oxygen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications
Synthesis and Modification of Azetidine Derivatives
Research by Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains, including the modification of tert-butyl ester derivatives. This work contributes to understanding the conformational influence on peptide activity, providing a foundation for the development of novel peptides and peptidomimetics with enhanced biological functions Sajjadi & Lubell, 2008.
Ligands for Nicotinic Receptors
Karimi and Långström (2002) synthesized a novel ligand, potentially applicable for nicotinic receptors, through a Stille coupling process. This compound could be significant in neurological studies, particularly for understanding nicotinic receptor mechanisms and developing treatments for related disorders Karimi & Långström, 2002.
Building Blocks in Medicinal Chemistry
The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by Meyers et al. (2009) showcases the utility of azetidine and cyclobutane rings as novel building blocks in medicinal chemistry. This approach offers a new pathway to explore chemical spaces not covered by traditional piperidine systems, potentially leading to the discovery of new therapeutic agents Meyers et al., 2009.
Novel Cycloaddition Reactions
Research on silylmethyl-substituted aziridine and azetidine by Yadav and Sriramurthy (2005) has opened up new avenues for cycloaddition reactions, leading to diverse heterocyclic compounds. Such advancements are crucial for the synthesis of complex organic molecules with potential pharmaceutical applications Yadav & Sriramurthy, 2005.
Advanced Intermediates in Drug Synthesis
The work of Zhang et al. (2022) on synthesizing tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate highlights the role of complex intermediates in the synthesis of targeted mTOR PROTAC molecules. Such intermediates are pivotal in the development of next-generation therapeutics Zhang et al., 2022.
Safety and Hazards
The safety and hazards associated with Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling this compound. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .
Properties
IUPAC Name |
tert-butyl 3-(3-aminopyridin-2-yl)oxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABFNKTNZOSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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